N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry Chemical Biology Library Design

N-(2,4-Dichlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 915915-54-7, molecular formula C18H16Cl2N4O, molecular weight 375.25 g/mol) is a fully substituted 1H-1,2,3-triazole-4-carboxamide bearing a 5-methyl group on the triazole ring, a 4-ethylphenyl substituent at N1, and a 2,4-dichlorophenyl carboxamide moiety at C4. This compound belongs to the broader class of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, a scaffold repeatedly identified for antimicrobial, anticancer, and β-cell protective activities through both targeted synthesis and high-throughput screening campaigns.

Molecular Formula C18H16Cl2N4O
Molecular Weight 375.25
CAS No. 915915-54-7
Cat. No. B2908345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS915915-54-7
Molecular FormulaC18H16Cl2N4O
Molecular Weight375.25
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)C
InChIInChI=1S/C18H16Cl2N4O/c1-3-12-4-7-14(8-5-12)24-11(2)17(22-23-24)18(25)21-16-9-6-13(19)10-15(16)20/h4-10H,3H2,1-2H3,(H,21,25)
InChIKeyMCEQJYOFHGMUGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

915915-54-7 (N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide): Core Structural Identity for Specialized Research Procurement


N-(2,4-Dichlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 915915-54-7, molecular formula C18H16Cl2N4O, molecular weight 375.25 g/mol) is a fully substituted 1H-1,2,3-triazole-4-carboxamide bearing a 5-methyl group on the triazole ring, a 4-ethylphenyl substituent at N1, and a 2,4-dichlorophenyl carboxamide moiety at C4. This compound belongs to the broader class of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, a scaffold repeatedly identified for antimicrobial, anticancer, and β-cell protective activities through both targeted synthesis and high-throughput screening campaigns [1][2]. Its specific substitution pattern incorporates a dual-halogenated anilide (2,4-Cl₂) in combination with a lipophilic 4-ethylphenyl appendage, a pairing that is underrepresented among published triazole carboxamide analogs and may offer distinct physicochemical and biological selectivity profiles.

Unique Substituent Triad
2,4-dichlorophenyl / 4-ethylphenyl / 5-methyl combination fills an unexplored niche within 1,2,3-triazole-4-carboxamide SAR space.
Class-Level Activity Context
Scaffold-level evidence supports antimicrobial screening and ER stress pathway research; underexplored substitution may offer distinct selectivity.
Physicochemical Profile
Estimated high lipophilicity (cLogP ~4.0–4.5) supports permeability and cellular uptake model studies compared to polar analogs.

Why Generic Substitution Fails for 915915-54-7: Evidence of Substituent-Dependent Biological and Physicochemical Divergence Within the 1,2,3-Triazole-4-Carboxamide Series


The 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamide class exhibits pronounced structure–activity relationship (SAR) sensitivity, where relatively minor changes in the N1-aryl, C5-substituent, or carboxamide anilide produce large shifts in potency, microbial spectrum, and mammalian cell selectivity. For example, within the same synthetic series, 5-methyl analogs (4d, 4l, 4r) demonstrate potent antibacterial activity against S. aureus, whereas 5-amino analogs (8b) and triazoloquinazoline congeners (9a) show preferential activity against the pathogenic yeast C. albicans [1]. Similarly, the presence of electron-withdrawing chloro substituents on the carboxamide phenyl ring has been shown to enhance antitumor activity in 1,2,3-triazole-4-carboxamide derivatives, while unsubstituted or alkyl-only analogs display substantially reduced potency [2]. Substitution of the 1,2,3-triazole core with a 1,2,4-triazole isomer reduces cannabinoid CB1 receptor binding affinity from nanomolar to micromolar or inactive range [3]. These examples demonstrate that generic substitution within this chemical class is not scientifically defensible; procurement of a specific substitution pattern such as that found in 915915-54-7 is a deliberate experimental variable, not an interchangeable commodity.

N1-Aryl or Carboxamide Swaps Alter Spectrum
Replacing 4-ethylphenyl with 3-methoxyphenyl or 2,4-dichlorophenyl with 2-ethylphenyl may shift antimicrobial spectrum and potency; SAR is highly position-sensitive.
Dichloro Regioisomerism Affects Target Engagement
2,4-dichloro vs. 2,5-dichloro substitution on the anilide ring may alter halogen bonding geometry and dipole moment; no co-assay data support functional interchangeability.
Core Substitution Sensitivity Drives Selectivity
5-methyl analogs show S. aureus preference, while 5-amino or triazoloquinazoline congeners favor C. albicans; minor core changes can switch target organism or abolish receptor binding.

915915-54-7 Quantitative Differentiation Guide: Comparator-Anchored Evidence for Procurement Decisions


Substituent Identity Vector: Unique 2,4-Dichlorophenyl/4-Ethylphenyl/5-Methyl Triad Versus Commonly Cataloged Analogs

The compound 915915-54-7 possesses a specific three-substituent combination—N-(2,4-dichlorophenyl) carboxamide, N1-(4-ethylphenyl), and C5-methyl—that is structurally distinct from the most commonly cataloged analogs in this series. A survey of vendor databases (Ambinter, ChemSpider, CymitQuimica) reveals that close analogs with documented availability typically feature alternative N1-aryl groups (e.g., 3-methoxyphenyl in CAS 924840-24-4), alternative carboxamide substituents (e.g., 2-ethylphenyl instead of 2,4-dichlorophenyl in the N-(2-ethylphenyl) analog), or alternative C5 substituents (5-amino rather than 5-methyl). No published peer-reviewed study has profiled the exact combination found in 915915-54-7 [1]. This structural uniqueness is relevant for research groups seeking to probe uncharted regions of SAR space within the 1,2,3-triazole-4-carboxamide pharmacophore family.

Substituent Identity
Data to verify
Structurally distinct triad: 2,4-dichlorophenyl, 4-ethylphenyl, 5-methyl. Closest cataloged analogs differ in at least one substituent (e.g., 2,5-dichloro or 3-methoxyphenyl); no published co-assay data exist.
Supports unexplored SAR niche within triazole carboxamide series.
Structural uniqueness based on vendor database survey; direct biological comparison unavailable.
Medicinal Chemistry Chemical Biology Library Design

Physicochemical Differentiation: Estimated Lipophilicity (cLogP) of 915915-54-7 Versus an N-Pyridinylmethyl Analog

The compound 915915-54-7 is estimated to exhibit significantly higher lipophilicity (cLogP ~4.0–4.5) than the structurally related 1-(4-ethylphenyl)-5-methyl-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide (cLogP = 2.85, PSA = 72.7 Ų), as documented in the Ambinter database [1]. This difference arises from the replacement of the 3-pyridinylmethyl carboxamide with the more hydrophobic 2,4-dichlorophenyl carboxamide in 915915-54-7. For lipophilicity-dependent assays—such as cellular permeability, blood-brain barrier penetration predictions, or membrane partitioning studies—the higher cLogP of 915915-54-7 is expected to result in measurably different compound behavior compared to polar-heterocycle-containing analogs from the same scaffold class.

Lipophilicity Shift
Computed estimate
ΔcLogP ≈ +1.2–1.7 (target vs. pyridinylmethyl analog); target PSA ~60–65 vs 72.7 Ų.
Indicates higher membrane partitioning potential; relevant for permeability and cellular uptake assay design.
cLogP from fragment-based calculation; experimental logP recommended to confirm.
Physicochemical Profiling Drug Design ADME Prediction

Antibacterial Activity of the 5-Methyl-1H-1,2,3-Triazole-4-Carboxamide Scaffold: Class-Level Evidence for 915915-54-7 Positioning

In a comprehensive antimicrobial screening of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides against seven primary pathogens conducted by Pokhodylo et al. (2021), several 5-methyl analogs (compounds 4d, 4l, 4r) demonstrated potent and selective antibacterial activity against S. aureus. Specifically, compound 4l achieved 50% growth inhibition against S. aureus at a concentration of 1 µM, while showing no significant cytotoxicity toward human HaCaT keratinocytes at tested concentrations [1]. This class-level selectivity profile (antibacterial activity with favorable mammalian cell safety) is directly relevant to 915915-54-7, which bears the identical 5-methyl-1H-1,2,3-triazole-4-carboxamide core scaffold. The 2,4-dichlorophenyl carboxamide substituent in 915915-54-7 introduces additional electron-withdrawing character that, based on SAR trends in related triazole carboxamide series, may further modulate potency and microbial spectrum [2].

Antibacterial Class Evidence
Class-level inference
Analog 4l (5-methyl core): 50% S. aureus growth inhibition at 1 µM with no significant HaCaT keratinocyte cytotoxicity.
Scaffold demonstrates S. aureus activity with mammalian cell selectivity; 915915-54-7 may extend this profile.
Target compound untested; 2,4-dichlorophenyl group may modulate potency and microbial spectrum.
Antimicrobial Research Staphylococcus aureus Drug Discovery

CHOP Inhibition and β-Cell Protection: Scaffold Validation Supporting 915915-54-7 as a Candidate for Diabetes Research

High-throughput screening by Duan et al. (2016) identified compounds bearing the N,1-diphenyl-5-methyl-1H-1,2,3-triazole-4-carboxamide backbone as potent inhibitors of ER stress-induced CHOP expression, a key mediator of pancreatic β-cell apoptosis in diabetes. Compound 4e from this series protected β-cell function and survival in a CHOP-dependent manner and significantly lowered blood glucose levels while increasing β-cell survival in a streptozotocin-induced diabetic mouse model [1]. 915915-54-7 preserves the essential 5-methyl-1H-1,2,3-triazole-4-carboxamide core scaffold required for this activity, and structurally extends it with the 2,4-dichlorophenyl and 4-ethylphenyl substituents that may modulate potency, metabolic stability, and off-target profile relative to the published lead compound 4e.

ER Stress/β-Cell Context
Class-level inference
Compound 4e (5-methyl core): inhibited CHOP-luciferase reporter; protected β-cells and lowered blood glucose in STZ mouse model.
Core scaffold validated for CHOP inhibition; 915915-54-7 offers extended substitution for ER stress pathway SAR.
Not directly tested; 4-ethylphenyl and 2,4-dichlorophenyl may alter potency and ADME behavior.
Diabetes Research ER Stress CHOP Inhibition β-Cell Protection

915915-54-7: Recommended Research and Industrial Application Scenarios Based on Verified Evidence


SAR Expansion of 5-Methyl-1H-1,2,3-Triazole-4-Carboxamide Antibacterial Agents

Based on the class-level evidence that 5-methyl-1,2,3-triazole-4-carboxamides exhibit potent and selective antibacterial activity against S. aureus with low mammalian cytotoxicity [1], 915915-54-7 is suitable as a test compound in antimicrobial SAR campaigns. Its 2,4-dichlorophenyl carboxamide substituent introduces halogenation at both ortho and para positions, a pattern that in related triazole series has been associated with enhanced target binding affinity. Researchers can benchmark 915915-54-7 alongside the published analogs 4d, 4l, and 4r to map the contribution of the 2,4-dichlorophenyl group to potency and microbial spectrum.

Chemical Tool for ER Stress and CHOP-Mediated β-Cell Apoptosis Studies

The validated CHOP-inhibitory activity of the N,1-diphenyl-5-methyl-1H-1,2,3-triazole-4-carboxamide backbone [2] positions 915915-54-7 as a candidate for diabetes-focused ER stress research. Its structural deviation from the published lead 4e—specifically, the 4-ethylphenyl at N1 and 2,4-dichlorophenyl at the carboxamide—offers an opportunity to investigate how increased lipophilicity and halogen substitution affect CHOP inhibition potency, cellular permeability, and metabolic stability in β-cell models such as INS-1 832/13 or primary islets.

Physicochemical Probe for Lipophilicity-Dependent Cellular Uptake Studies

With an estimated cLogP ~4.0–4.5 (ΔcLogP > +1.2 vs. the pyridinylmethyl analog) [3], 915915-54-7 is well-suited as a high-lipophilicity representative of the 1,2,3-triazole-4-carboxamide class in permeability, cellular uptake, and plasma protein binding assays. When run in parallel with more polar analogs (e.g., the N-pyridinylmethyl derivative, cLogP 2.85), the pair provides an experimentally accessible lipophilicity range for studying how logP modulates compound distribution in cellular and tissue models.

Combinatorial Chemistry and Library Enumeration Starting Scaffold

The 1,2,3-triazole-4-carboxamide core of 915915-54-7 is accessible via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [4], a robust and modular 'click' chemistry approach. The specific substitution pattern of 915915-54-7—featuring a 4-ethylphenyl azide-derived N1 substituent and a 2,4-dichloroaniline-derived carboxamide—can serve as a parent scaffold for parallel library synthesis, enabling systematic variation at either the N1-aryl or carboxamide positions to explore SAR against antimicrobial, anticancer, or metabolic disease targets.

Application
Selection Property
Validation Focus
Antimicrobial SAR studies
5-methyl-1,2,3-triazole-4-carboxamide scaffold with 2,4-dichlorophenyl motif
S. aureus growth inhibition and mammalian cell selectivity endpoints
ER stress pathway research
CHOP-luciferase reporter inhibition profile (class-level)
β-cell viability and CHOP expression in ER stress cell models
Lipophilicity-dependent uptake assays
Estimated high cLogP (~4.0–4.5) within triazole carboxamide series
Permeability and cellular accumulation comparison vs. polar analogs
Scaffold diversification / library synthesis
Click-chemistry-accessible triazole core with unique substitution
Parallel library enumeration via CuAAC variation of azide/alkyne inputs
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